Veratramine Hydrochloride
Overview
Description
Veratramine Hydrochloride is a derivative of veratramine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. This compound is known for its significant biological activities, including its use as a biopesticide and its potential therapeutic applications in medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratramine can be synthesized through a series of chemical reactions starting from dehydro-epi-androsterone. The synthetic route involves a biomimetic rearrangement to form the C-nor-D-homo steroid core, followed by a stereoselective reductive coupling and cyclization sequence to establish the E/F-ring moiety .
Industrial Production Methods: The industrial production of Veratramine Hydrochloride typically involves the extraction of veratramine from Veratrum plants, followed by its conversion to the hydrochloride salt. This process ensures the compound’s stability and solubility for various applications .
Chemical Reactions Analysis
Types of Reactions: Veratramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Phenyl mono-oxidation and phenyl di-oxidation are common oxidative reactions.
Reduction: Stereoselective reductive coupling is used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used.
Major Products Formed:
Oxidation: Phenyl mono-oxidation and phenyl di-oxidation products.
Reduction: Reduced steroidal core structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Veratramine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Veratramine Hydrochloride exerts its effects by interacting with various molecular targets and pathways:
Neurotoxicity: It induces DNA damage in the cerebellum and cerebral cortex through oxidative stress.
Hedgehog Signaling Pathway: Acts as an antagonist, inhibiting the pathway and potentially reducing tumor growth.
Activator Protein-1 (AP-1) Pathway: Modulates gene transcription by directly binding to the AP-1 target DNA sequence.
Comparison with Similar Compounds
Veratramine Hydrochloride is unique among similar compounds due to its specific biological activities and molecular interactions. Similar compounds include:
Cyclopamine: Another steroidal alkaloid that inhibits the Hedgehog signaling pathway.
Jervine: Shares structural similarities and biological activities with veratramine.
Cevane Alkaloids: Possess similar C-nor-D-homo steroidal skeletons and exhibit comparable biological effects.
This compound stands out due to its specific modulation of the AP-1 pathway and its unique neurotoxic effects .
Properties
IUPAC Name |
(2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXICYACAINWSSL-GXMRFAHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5CC(CC[C@@]5([C@H]4C3)C)O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647700 | |
Record name | (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258005-82-1 | |
Record name | (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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